N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-phenylpropanamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves a multistep process. For instance, the synthesis of the electron-poor 6,7-dihydro-1,4-dioxino-[2,3-f][2,1,3]-benzothiadiazole involves multiple steps from readily available starting materials .Chemical Reactions Analysis
The chemical reactions involving “N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-phenylpropanamide” are not well-documented. More research is needed to understand the chemical reactions associated with this compound .Scientific Research Applications
Pharmaceutical Research
The benzothiazole core of the compound is structurally similar to molecules that exhibit biological activity, suggesting potential use in drug development. For instance, benzothiazoles have been studied for their anti-inflammatory and analgesic properties . The compound’s unique structure could be synthesized and tested for similar pharmacological effects.
Material Science
Compounds with dioxino and thiazol rings have been utilized in the synthesis of heterocyclic monomers, which are crucial in creating polymers with specific characteristics. These polymers can be used in high-performance materials for various applications, including electronics and coatings .
Chemical Synthesis
The compound’s structure contains functional groups that are amenable to further chemical modifications. This makes it a valuable intermediate in the synthesis of more complex molecules, potentially leading to the discovery of new chemical entities with diverse applications .
Future Directions
The future directions for research on “N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-phenylpropanamide” could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a more comprehensive understanding of the compound .
properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c21-17(7-6-12-4-2-1-3-5-12)20-18-19-13-10-14-15(11-16(13)24-18)23-9-8-22-14/h1-5,10-11H,6-9H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQBKTIJGBIKOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)SC(=N3)NC(=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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